6-Formylpterin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-4-oxo-3H-pteridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJAQDVNMGLRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221396 | |
| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-30-1 | |
| Record name | 6-Formylpterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 712-30-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Formylpterin: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formylpterin (6-FP) is a pteridine derivative that has garnered significant scientific interest due to its diverse biological activities. It is notably recognized as a photodegradation product of folic acid (Vitamin B9), a potent inhibitor of xanthine oxidase, and a modulator of the immune system through its interaction with the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][2][3][4][5][6][7][8] This technical guide provides an in-depth examination of the chemical structure of this compound, its role in generating reactive oxygen species (ROS), its immunological functions, and the experimental protocols employed in its study.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pteridine core, which consists of fused pyrimidine and pyrazine rings. A distinguishing feature is the presence of a formyl group at the 6-position of the pteridine ring system.[9] While soluble in polar solvents like methanol, its solubility in water is poor at neutral pH.[9][10]
| Property | Value | Source |
| IUPAC Name | 2-amino-4-oxo-3H-pteridine-6-carbaldehyde | [1] |
| Molecular Formula | C₇H₅N₅O₂ | [1][5][11] |
| Molecular Weight | 191.15 g/mol | [1][5][9] |
| Canonical SMILES | C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | [1][11] |
| InChI | InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | [1][5][11] |
| CAS Number | 712-30-1 | [1][5][11] |
| Synonyms | 6-FP, Pterin-6-aldehyde, 2-Amino-4-hydroxy-6-formylpteridine | [1][5][11] |
| Physical Description | Yellow to orange crystalline solid | [9] |
Biological Significance and Signaling Pathways
This compound exhibits a range of biological effects, primarily stemming from its ability to generate reactive oxygen species and its role in the immune system.
Generation of Reactive Oxygen Species (ROS)
A key characteristic of this compound is its capacity to generate ROS, such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).[12] This process is initiated by the reaction of this compound with NAD(P)H, leading to the consumption of oxygen.[12] The generated ROS can then induce various cellular responses, including apoptosis and the suppression of cell proliferation.[12] This unique property distinguishes it from other conjugated pterins like biopterin and neopterin.[12]
Caption: ROS generation pathway mediated by this compound.
Immunomodulatory Role
This compound and its analogs function as small molecule antigens that are recognized by the MHC-related class I-like molecule, MR1.[3][4] This recognition allows for the presentation of these molecules to Mucosal-Associated Invariant T (MAIT) cells.[3][4] As a modulator of the MR1/MAIT cell machinery, this compound derivatives can play a significant role in regulating immune responses in various diseases.[3][4]
Experimental Protocols and Methodologies
The study of this compound involves a variety of experimental techniques to elucidate its chemical properties and biological functions.
Synthesis of this compound Derivatives
Chemical derivatization of this compound has been explored to enhance its solubility and maintain its biological activity. A general approach involves a three-component coupling reaction where the 2- and 3-positions of the this compound molecule are modified by reacting it with an acid chloride and N,N-dimethylformamide.[10] This method has been used to synthesize derivatives with increased solubility in both water and organic solvents.[10]
Analysis of ROS Generation
Several methods are employed to detect and quantify the generation of ROS by this compound:
-
Polarography: This electrochemical technique is used to measure the consumption of oxygen in the presence of this compound and NAD(P)H, providing evidence of the redox reaction.[12]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Coupled with spin trapping techniques, EPR is a definitive method to detect and identify specific free radical species like the superoxide anion (O₂⁻).[10][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to analyze the conversion of NADH to NAD⁺, confirming the catalytic activity of this compound in this reaction.[12]
Cellular Assays
To understand the biological effects of this compound-induced ROS, various cell-based assays are conducted. These include assays to measure the induction of apoptosis (e.g., flow cytometry with annexin V/propidium iodide staining) and the suppression of cell proliferation (e.g., MTT or WST-1 assays) in different cell lines such as HL-60, PanC-1, and Jurkat cells.[12][14]
Quantitative Data
While much of the literature describes the qualitative effects of this compound, some quantitative aspects of its activity have been noted.
| Parameter | Observation | Cell/System | Source |
| Xanthine Oxidase Inhibition | "hetero-substrate" inhibition at nanomolar concentrations | Enzyme assay | [5] |
| Solubility of Derivatives | 1.0 - 5.6 mM in water | Chemical analysis | [10] |
| Folic Acid Photodegradation | 10 µM folic acid degrades 2.1 and 5.8-fold faster than 5 µM and 1 µM solutions, respectively, forming this compound | HPLC analysis in vitro | [8] |
Conclusion
This compound is a multifaceted molecule with significant implications for both basic research and therapeutic development. Its ability to generate reactive oxygen species and modulate the immune system makes it a compelling target for further investigation. The experimental methodologies outlined in this guide provide a framework for researchers to explore the chemical and biological properties of this intriguing pteridine derivative. Future studies focusing on detailed quantitative analysis and in vivo efficacy will be crucial in translating the potential of this compound into clinical applications.
References
- 1. This compound | C7H5N5O2 | CID 135409352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound nucleoside analogs and their ROS generation activities in the presence of NADH in the dark - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Properties and reactivity of the folic acid and folate photoproduct this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folic acid and its photoproducts, this compound and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 712-30-1: this compound | CymitQuimica [cymitquimica.com]
- 10. Novel this compound derivatives: chemical synthesis and O2 to ROS conversion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikidata [wikidata.org]
- 12. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of this compound nucleoside analogs and their ROS generation activities in the presence of NADH in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 712-30-1 | Benchchem [benchchem.com]
6-Formylpterin: An In-Depth Technical Guide on its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formylpterin (6-FP), a pteridine derivative, has emerged from relative obscurity as a photodegradation product of folic acid to a molecule of significant interest in immunology and cell biology. Initially identified as a product of ultraviolet radiation exposure on the essential B vitamin, subsequent research has unveiled its multifaceted roles in cellular processes, including the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological functions of this compound, with a focus on experimental methodologies and quantitative data to support further research and drug development endeavors.
Discovery and History
This compound was first characterized as a primary photoproduct of folic acid upon exposure to ultraviolet (UV) radiation.[1][2][3] This photodegradation process involves the cleavage of the C9-N10 bond of the folic acid molecule, yielding this compound and p-aminobenzoyl-L-glutamic acid.[2] The initial discovery was crucial in understanding the stability of folic acid, a widely used supplement, under various light conditions. Further studies revealed that this compound itself is not stable under continued UV irradiation and can be further oxidized to pterin-6-carboxylic acid.[2]
Historically, the interest in this compound was primarily from a photochemical perspective. However, in recent years, its biological activities have garnered significant attention, particularly its ability to generate reactive oxygen species (ROS) and its role as a ligand for the major histocompatibility complex (MHC) class I-related molecule, MR1.[4][5] This has shifted the focus of this compound research from a mere degradation product to a bioactive molecule with potential implications in various physiological and pathological conditions.
Chemical Synthesis
Two primary methods for the chemical synthesis of this compound have been reported, providing researchers with reliable means to obtain this compound for in vitro and in vivo studies.
Synthesis from Biopterin
A common and efficient method for synthesizing this compound involves the oxidative cleavage of biopterin.[6]
Experimental Protocol:
-
Heat 3.6 L of water to 85°C.
-
Add 3.4 g of finely ground biopterin to the heated water. Stir the suspension for 20 minutes to dissolve most of the biopterin.
-
Dissolve 13.6 g of sodium periodate (NaIO4) in 100 ml of water and add it to the biopterin solution. A pale-yellow suspension will form. Caution: Acetaldehyde gas is released during this reaction.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Before filtration, carefully decant the majority of the supernatant.
-
Filter the remaining suspension to collect the this compound precipitate.
-
Wash the filter cake with 200 ml of water.
-
Dry the product in a vacuum desiccator over sodium hydroxide (NaOH) to yield approximately 5.4 g of this compound.[6]
Synthesis from Folic Acid Derivatives
An alternative synthetic route involves the direct condensation of this compound with p-aminobenzoyl-L-tyrosine methyl ester, which is particularly useful for preparing folic acid analogs.[1]
Experimental Protocol:
-
The Schiff base is formed between this compound and p-aminobenzoyl-L-tyrosine methyl ester in a 1:1 mixture of trifluoroacetic acid (TFA) and glacial acetic acid at room temperature.
-
The solvents are removed in vacuo.
-
The residue is suspended in glacial acetic acid.
-
Dimethylamine borane is added to reduce the Schiff base, yielding the pteroyltyrosine methyl ester.
-
Basic hydrolysis of the ester yields the final pteroyl-L-tyrosine product.[1]
Physicochemical Properties and Quantitative Data
| Property | Value | Reference |
| Chemical Formula | C₇H₅N₅O₂ | |
| Molar Mass | 191.15 g/mol | |
| Appearance | Yellow, light-sensitive powder | [6] |
| Solubility | Slightly soluble in water. Solubility can be increased by adding a minimal amount of concentrated ammonium hydroxide. Unstable in basic solutions. | [6] |
Table 1: Physicochemical Properties of this compound
| Parameter | Condition | Value | Reference |
| Folic Acid Photodegradation | UV irradiation (350 nm) in acidic aqueous solution (pH 4.5-6.0) | Quantum yields reported | [2] |
| This compound-induced Apoptosis | U937 cells, 300 µM 6-FP | Enhancement of radiation-induced apoptosis | [7] |
| Intracellular ROS Generation | HL-60 cells | Observed with this compound administration | [8] |
| Cell Proliferation Suppression | PanC-1 cells | Observed with this compound administration | [8] |
| Inhibition of Fas-mediated Apoptosis | Jurkat cells | Observed with this compound administration | [8] |
Table 2: Quantitative Data on the Biological Activities of this compound
Biological Functions and Signaling Pathways
Generation of Reactive Oxygen Species (ROS)
A key biological function of this compound is its ability to generate reactive oxygen species (ROS), such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).[8] This process is often mediated through the reaction of this compound with NAD(P)H, leading to the consumption of oxygen.[8] The generation of intracellular ROS by this compound has been observed in various cell lines, including HL-60, PanC-1, and Jurkat cells.[8]
Experimental Protocol for Quantification of Intracellular ROS in HL-60 Cells:
-
Culture HL-60 cells to the desired density.
-
Treat the cells with varying concentrations of this compound for the desired time.
-
After treatment, harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Incubate the cells in the dark at 37°C for 30 minutes.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the levels of intracellular ROS.[9][10][11][12]
Caption: this compound-mediated generation of Reactive Oxygen Species (ROS).
Induction of Apoptosis
The generation of ROS by this compound can lead to the induction of apoptosis, or programmed cell death, in various cancer cell lines.[8] For instance, in human myelomonocytic lymphoma U937 cells, this compound has been shown to enhance radiation-induced apoptosis.[7]
Experimental Protocol for this compound-Induced Apoptosis in U937 Cells:
-
Culture U937 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treat the cells with a non-toxic concentration of this compound (e.g., 300 µM) for a specified period.
-
For studies on the enhancement of radiation-induced apoptosis, expose the cells to a specific dose of X-rays.
-
After treatment, assess apoptosis using methods such as:
-
Nuclear Morphological Change: Staining with a fluorescent dye like Hoechst 33342 and observing chromatin condensation and nuclear fragmentation under a fluorescence microscope.
-
Phosphatidylserine Externalization: Staining with Annexin V-FITC and propidium iodide (PI) followed by flow cytometry analysis.[13][14]
-
DNA Fragmentation: Analysis of DNA ladders by agarose gel electrophoresis or using a TUNEL assay.[15]
-
Caption: this compound-induced apoptosis via the mitochondrial pathway.
Modulation of the MR1/MAIT Cell Pathway
This compound is a known ligand for the MHC class I-related molecule, MR1.[4][5] MR1 presents small molecule metabolites to Mucosal-Associated Invariant T (MAIT) cells. This compound, along with its acetylated derivative, can bind to MR1, leading to its stabilization and increased surface expression on antigen-presenting cells.[4] However, unlike some other MR1 ligands, this compound acts as an inhibitor of MAIT cell activation.[4] It is believed to compete with activating ligands for binding to MR1.[4]
Caption: this compound inhibits MAIT cell activation by competing for MR1 binding.
Modulation of the NF-κB Pathway
The intracellular ROS generated by this compound can also modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17] In activated T cells, this compound has been shown to suppress NF-κB-dependent transcription, leading to a reduction in the production of cytokines like IFN-γ and IL-2, and subsequent inhibition of cell proliferation.[16] Interestingly, this suppression of NF-κB-dependent transcription occurs without inhibiting the translocation of NF-κB to the nucleus, suggesting that the inhibitory effect takes place within the nucleus.[16]
Experimental Protocol for Assessing this compound's Effect on Cell Viability (MTT Assay) in PanC-1 Cells:
-
Seed PanC-1 cells in a 96-well plate at a suitable density.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.[18][19][20]
Caption: this compound inhibits NF-κB-dependent transcription via ROS production.
Conclusion and Future Directions
This compound has transitioned from being viewed as a simple photoproduct of folic acid to a molecule with significant and diverse biological activities. Its ability to generate ROS, induce apoptosis, and modulate key immune signaling pathways highlights its potential as a tool for studying cellular processes and as a lead compound for drug development. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the multifaceted roles of this compound.
Future research should focus on elucidating the precise molecular mechanisms underlying its various biological effects. A deeper understanding of the structure-activity relationships of this compound and its derivatives could lead to the design of more potent and selective modulators of the MR1 and NF-κB pathways. Furthermore, in vivo studies are warranted to explore the therapeutic potential of this compound in diseases such as cancer and inflammatory disorders. The continued investigation of this intriguing molecule holds promise for advancing our knowledge of fundamental biological processes and for the development of novel therapeutic strategies.
References
- 1. US4337339A - Process for preparation of folic acid derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Properties and reactivity of the folic acid and folate photoproduct this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Induction of Apoptosis in the U937 Cell Line Co-cultured with Adipose-derived Stem Cells Secreting Bone Morphogenetic Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Dual Nature of 6-Formylpterin: From Photodegradation Product to Immune Modulator and Apoptosis Inducer
An In-depth Technical Guide on the Natural Occurrence and Biological Significance of 6-Formylpterin for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound (6-FP) is a pteridine derivative that has garnered increasing interest in the scientific community for its diverse biological activities. Primarily known as a photodegradation product of the essential vitamin folic acid (Vitamin B9), 6-FP is now recognized for its roles in modulating the immune system and inducing programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the natural occurrence of 6-FP in biological systems, its metabolic pathways, and its multifaceted physiological functions. We delve into the signaling cascades it influences, present available quantitative data, and provide detailed experimental protocols for its study, catering to the needs of researchers and professionals in drug development.
Introduction: The Emergence of this compound in Biological Research
Pteridines are a class of heterocyclic compounds that are widespread in nature and participate in numerous biological processes. While the roles of well-known pteridines like biopterin and neopterin are well-established, this compound has emerged from relative obscurity as a molecule with significant biological implications. Initially identified as a product of folic acid degradation upon exposure to ultraviolet (UV) light, its presence in biological fluids such as serum and urine, particularly in cancer patients, has hinted at endogenous formation and physiological relevance beyond simple photodegradation.[1] This guide will explore the known origins of 6-FP, its metabolic fate, and its intriguing dual role as a modulator of cellular life and death.
Natural Occurrence and Metabolism
The primary and most well-documented source of this compound in biological systems is the photodegradation of folic acid.[2][3][4][5] Folic acid, the synthetic form of folate, is widely used in food fortification and supplements.[3] Upon exposure to UVA radiation, folic acid undergoes cleavage to yield this compound and p-aminobenzoyl-L-glutamic acid.[2][5]
While photodegradation is a major source, the detection of 6-FP in internal tissues and fluids suggests the possibility of other, less understood, endogenous formation pathways. There is currently limited direct evidence for significant enzymatic synthesis of this compound from folic acid in the absence of UV light.
Once formed, this compound can be metabolized by the enzyme xanthine oxidase, which converts it to 6-carboxypterin.[6] This metabolic conversion is a key aspect of its biological activity, as this compound also acts as an inhibitor of xanthine oxidase.[7]
Experimental Workflow for Folic Acid Photodegradation
Caption: Workflow for the in vitro generation of this compound from folic acid.
Quantitative Data on Pteridine Levels in Biological Samples
Direct quantitative data for this compound in human biological fluids and tissues is sparse in the literature. However, studies on related pteridine compounds provide some context for their levels in health and disease. It is important to note that the following table includes data on a structurally related compound, 6-hydroxymethylpterin, as direct measurements for this compound are not widely reported.
| Compound | Biological Matrix | Condition | Concentration Range (µg/mL) | Reference |
| 6-Hydroxymethylpterin | Urine | Healthy Individuals | ~ 0.121 (mean) | |
| 6-Hydroxymethylpterin | Urine | Various Cancers | 0.3 - 2.0 | [4] |
| 6-Hydroxymethylpterin | Urine | Non-malignant diseases | ~ 0.134 (mean) |
Note: The data for 6-hydroxymethylpterin may not be directly extrapolated to this compound but suggests that pteridine levels can be altered in disease states. One study from 1981 on urinary pterins in cancer patients did not find a significant change in 6-hydroxymethylpterin excretion, highlighting the variability in findings across different studies and patient cohorts.[8]
Key Biological Activities and Signaling Pathways
This compound exhibits a fascinating duality in its biological effects, acting as both an instigator of cellular stress and a modulator of the immune response.
Induction of Apoptosis through Reactive Oxygen Species (ROS) Generation
A prominent biological function of this compound is its ability to generate intracellular reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[7] This pro-oxidative activity is linked to its capacity to react with NAD(P)H and consume oxygen.[7] The resulting increase in intracellular ROS can trigger the intrinsic pathway of apoptosis.
The signaling cascade for 6-FP-induced apoptosis involves:
-
ROS Generation: 6-FP enters the cell and interacts with NAD(P)H, leading to the production of ROS.[7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Increased ROS levels lead to a decrease in the mitochondrial transmembrane potential.[1]
-
Cytochrome c Release: The change in mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[1]
-
Execution of Apoptosis: Activated effector caspases cleave a variety of cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[1]
Protein Kinase C delta (PKCδ) has also been implicated in this pathway, with its activation and translocation to the mitochondria being observed.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Modulation of the Immune System via MR1
This compound plays a significant role in immunology as a ligand for the major histocompatibility complex (MHC) class I-related molecule, MR1.[9][10] MR1 is responsible for presenting small molecule metabolites to Mucosal-Associated Invariant T (MAIT) cells, a subset of innate-like T cells.
The interaction of 6-FP with the MR1-MAIT cell axis can be summarized as follows:
-
Binding to MR1: this compound binds to the antigen-binding cleft of MR1, forming a covalent Schiff base with a lysine residue (Lys43).[10][11]
-
MR1 Stabilization and Surface Expression: This binding stabilizes the MR1 molecule and promotes its expression on the cell surface.[12]
-
Inhibition of MAIT Cell Activation: Unlike stimulatory ligands derived from the riboflavin biosynthesis pathway (e.g., 5-OP-RU), the 6-FP-MR1 complex does not activate MAIT cells.[1][10] Instead, 6-FP acts as a competitive antagonist, preventing the binding of activating ligands to MR1 and thereby inhibiting MAIT cell activation.[8][13] Its acetylated analog, Acetyl-6-formylpterin (Ac-6-FP), is a more potent inhibitor of MAIT cell activation.[14]
This inhibitory function has potential therapeutic implications in autoimmune diseases and other conditions where MAIT cell activity is pathogenic.[9]
Caption: Modulation of MAIT cell activation by this compound.
Detailed Experimental Protocols
This section provides an overview of key experimental protocols for studying the biological activities of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in biological samples or from in vitro reactions.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Pteridines can be detected by their intrinsic fluorescence or UV absorbance.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM phosphate buffer, pH 6.0)
-
Mobile Phase B: Methanol or Acetonitrile
-
This compound standard
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)
Protocol:
-
Sample Preparation:
-
For cell lysates or tissue homogenates, precipitate proteins by adding an equal volume of ice-cold 0.6 M perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-5% B; 25-30 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
Fluorescence: Excitation at ~360 nm, Emission at ~460 nm.
-
UV: ~254 nm or ~360 nm.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Assessment of this compound-Induced Apoptosis by Western Blot
Objective: To detect the activation of key apoptotic proteins in response to this compound treatment.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. The cleavage of caspases and PARP are hallmarks of apoptosis.
Materials:
-
Cell culture reagents and cells of interest (e.g., HL-60)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-cytochrome c, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentration of this compound for a specified time course. Include an untreated control.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a protein assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[15]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities, normalizing to the loading control (β-actin). An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.[16]
-
MAIT Cell Activation Assay
Objective: To assess the inhibitory effect of this compound on MAIT cell activation.
Principle: MAIT cells are activated upon recognition of stimulatory ligands presented by MR1 on antigen-presenting cells (APCs). Activation can be measured by the upregulation of surface markers like CD69, which can be detected by flow cytometry.
Materials:
-
MAIT cells (can be isolated from PBMCs or a MAIT cell line)
-
MR1-expressing APCs (e.g., C1R-MR1 cell line)
-
Stimulatory ligand (e.g., 5-OP-RU or fixed E. coli)
-
This compound or Acetyl-6-formylpterin
-
Cell culture medium
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-TCR Vα7.2, anti-CD69
Protocol:
-
Co-culture Setup:
-
In a 96-well plate, seed the MR1-expressing APCs.
-
Add the stimulatory ligand to the wells to "load" the APCs.
-
In separate wells, add the stimulatory ligand along with different concentrations of this compound or Acetyl-6-formylpterin.
-
Add the MAIT cells to all wells at an appropriate Effector:Target ratio (e.g., 1:1).
-
Include controls: MAIT cells + APCs (no stimulus), MAIT cells + APCs + 6-FP (no stimulus).
-
-
Incubation:
-
Incubate the co-culture for 18-24 hours at 37°C, 5% CO₂.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash them with flow cytometry buffer.
-
Stain the cells with the antibody cocktail (anti-CD3, anti-TCR Vα7.2, anti-CD69) for 30 minutes on ice in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the MAIT cell population (CD3+ TCR Vα7.2+).
-
Analyze the percentage of CD69+ MAIT cells in each condition. A decrease in CD69 expression in the presence of this compound indicates its inhibitory activity.[17]
-
Conclusion and Future Directions
This compound stands at a fascinating intersection of photobiology, metabolism, and immunology. While its origins as a photodegradation product of folic acid are clear, its potential for endogenous formation and its diverse biological activities suggest a more complex role in human physiology and pathophysiology. Its ability to induce apoptosis through ROS generation makes it a molecule of interest in cancer research, while its modulation of the MR1-MAIT cell axis opens up new avenues for therapeutic intervention in immune-related disorders.
Future research should focus on several key areas:
-
Elucidating Endogenous Formation: Investigating potential enzymatic pathways for 6-FP formation independent of UV exposure.
-
Accurate Quantification: Developing and applying sensitive and specific LC-MS/MS methods to accurately quantify 6-FP levels in various biological tissues and fluids in both healthy and diseased states.[2]
-
Therapeutic Potential: Exploring the therapeutic utility of 6-FP and its analogs as pro-apoptotic agents in cancer or as immunosuppressive agents in autoimmune diseases.
-
In Vivo Studies: Conducting more in vivo studies to understand the physiological and pathological consequences of 6-FP exposure and formation.
A deeper understanding of the biology of this compound will undoubtedly provide valuable insights for researchers and clinicians and may pave the way for novel diagnostic and therapeutic strategies.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folic acid and its photoproducts, this compound and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MAIT recognition of a stimulatory bacterial antigen bound to MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAIT cell-MR1 reactivity is highly conserved across multiple divergent species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New publication: this compound is a key multifunctional photoproduct. - Oncowitan [oncowitan.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. MAIT Cell Recognition of MR1 on Bacterially Infected and Uninfected Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of 6-Formylpterin with the MR1 Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions, functional consequences, and experimental investigation of 6-Formylpterin (6-FP) with the Major Histocompatibility Complex, Class I-related (MR1) molecule. 6-FP, a photodegradation product of folic acid (Vitamin B9), was the first identified ligand for MR1 and has become an invaluable tool for studying the MR1 antigen presentation pathway and its role in Mucosal-Associated Invariant T (MAIT) cell biology.[1][2][3]
Core Molecular Interaction: A Covalent Bond
The defining feature of the this compound interaction with MR1 is the formation of a covalent bond.[1][3][4][5] 6-FP binds deep within the A' pocket of the MR1 antigen-binding cleft.[1][3][5] There, the aldehyde (formyl) group on the pterin ring reacts with the ε-amine group of a specific lysine residue at position 43 (K43) of the MR1 heavy chain. This reaction forms a stable Schiff base.[1][3][4][5][6]
This covalent linkage is crucial for:
-
Stabilizing the MR1 Molecule: The formation of the Schiff base is a key molecular trigger that allows the MR1 molecule to fold correctly and become stable.[1][3][7]
-
Promoting MR1 Trafficking: The stable MR1-ligand complex is then able to egress from the Endoplasmic Reticulum (ER) and traffic to the cell surface for presentation.[3][4][8]
While 6-FP and its acetylated analog, Acetyl-6-FP (Ac-6-FP), are potent stabilizers of MR1 and upregulate its surface expression, they are generally considered non-stimulatory for the majority of MAIT cells.[2][3][9][10] Instead, they act as competitive inhibitors or antagonists, blocking the binding of stimulatory ligands, such as the riboflavin metabolite 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), and thereby inhibiting MAIT cell activation.[2][5][11][12][13]
Data Presentation: Quantitative Ligand Affinities
The binding affinity of various ligands to MR1 has been quantified using competitive fluorescence polarization (FP) assays. The half-maximal inhibitory concentration (IC50) indicates the concentration of a ligand required to displace 50% of a fluorescent probe. A lower IC50 value corresponds to a higher binding affinity.
| Ligand | Ligand Class | Binding Affinity (IC50) | Key Characteristics | Reference |
| This compound (6-FP) | Pterin | ~110 nM | Strong Binder, MAIT cell antagonist | [14] |
| Acetyl-6-FP (Ac-6-FP) | Pterin | ~40 nM | Strong Binder, MAIT cell antagonist | [14] |
| 5-OP-RU | Pyrimidine | ~4 nM | Strong Binder, Potent MAIT cell agonist | [14] |
| Diclofenac (DCF) | Drug-like | ~1.5 - 2.6 mM | Weak Binder, Weak MAIT cell agonist | [14][15] |
| Pyridoxal (PL) | Vitamin B6 | ~22 µM | Moderate Binder | [15] |
| Pyridoxal 5'-phosphate (PLP) | Vitamin B6 | ~50 µM | Moderate Binder | [15] |
Table 1: Comparative binding affinities of this compound and other representative ligands to the MR1 molecule.
Mandatory Visualizations
Signaling and Presentation Pathways
Caption: MR1 pathway showing 6-FP binding, folding, and surface expression.
Caption: Competitive inhibition of MAIT cell activation by this compound.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol quantifies the binding affinity of a non-fluorescent ligand (like 6-FP) by measuring its ability to displace a fluorescent tracer ligand from the MR1 binding pocket.
Methodology:
-
Preparation of Reagents:
-
MR1 Protein: Recombinant, soluble "empty" human MR1 protein is produced and purified. This is achieved by refolding the protein with a sacrificial, low-affinity ligand, which is later removed through dialysis against a low pH buffer.[14][16]
-
Fluorescent Tracer Ligand: A known MR1-binding small molecule is chemically synthesized with a fluorescent tag (e.g., JYM20).[14][16]
-
Competitor Ligand (6-FP): A dilution series of this compound is prepared in assay buffer.
-
Assay Buffer: A buffer optimal for MR1 stability is used, such as 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA.[14][16]
-
-
Assay Procedure:
-
A fixed, subsaturating concentration of empty MR1 protein and a fixed concentration of the fluorescent tracer ligand (e.g., 10 nM JYM20) are added to the wells of a microplate.[14][16]
-
The dilution series of the competitor ligand (6-FP) is added to the wells.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for an extended period (e.g., 48 hours) to allow the binding reaction to reach equilibrium.[16]
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization (FP) of each well is measured using a microplate reader. FP is a measure of the rotational speed of the fluorescent molecule. A small, unbound tracer rotates quickly (low FP), while a tracer bound to the large MR1 protein rotates slowly (high FP).
-
As the concentration of the competitor (6-FP) increases, it displaces the fluorescent tracer, causing a decrease in the FP signal.
-
The data are normalized and plotted as percent binding versus the log of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[14]
-
Caption: Workflow for a Fluorescence Polarization competitive binding assay.
Cell-Based MR1 Upregulation Assay
This assay measures the ability of a ligand to stabilize MR1 and promote its expression on the cell surface.
Methodology:
-
Cell Culture:
-
Ligand Incubation:
-
Plate the C1R.MR1 cells and incubate them with various concentrations of 6-FP for a set period (e.g., 3-16 hours).[15] Include a vehicle control (e.g., DMSO).
-
-
Antibody Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a fluorescently-labeled monoclonal antibody specific for a conformational epitope on correctly folded MR1 (e.g., clone 26.5).
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the anti-MR1 antibody staining.
-
An increase in MFI compared to the vehicle control indicates that 6-FP has successfully stabilized MR1 and promoted its upregulation on the cell surface.[10][15]
-
In-Vitro MAIT Cell Activation Assay
This protocol assesses the functional consequence of MR1-ligand presentation on MAIT cells.
Methodology:
-
Co-culture Setup:
-
Antigen Presenting Cells (APCs): Use MR1-expressing APCs (e.g., C1R.MR1 cells).
-
MAIT Cells: Use a MAIT cell clone, line, or primary MAIT cells isolated from peripheral blood.
-
-
Competition Experiment:
-
Pre-incubate the APCs with a range of concentrations of the antagonist (6-FP) for a short period.
-
Add a fixed, known stimulatory concentration of an agonist ligand (e.g., 5-OP-RU).
-
Add the MAIT cells to the co-culture.
-
-
Incubation:
-
Incubate the co-culture for a period sufficient to allow for activation (e.g., 16-24 hours). A protein transport inhibitor (e.g., Brefeldin A) can be added for the last few hours to allow intracellular cytokine accumulation.
-
-
Readout and Analysis:
-
MAIT cell activation can be measured by several methods:
-
Surface Marker Upregulation: Stain for activation markers like CD69 by flow cytometry.[17]
-
Intracellular Cytokine Staining: Fix, permeabilize, and stain the cells for intracellular cytokines like IFN-γ and TNF-α, followed by flow cytometry analysis.[12]
-
ELISA/ELISpot: Measure secreted cytokines in the culture supernatant.
-
-
A dose-dependent decrease in MAIT cell activation in the presence of 6-FP demonstrates its inhibitory effect.[12][17]
-
References
- 1. Structure and function of the non-classical major histocompatibility complex molecule MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries [frontiersin.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Covering All the Bases: Complementary MR1 Antigen Presentation Pathways Sample Diverse Antigens and Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse mucosal-associated invariant T cell receptor recognition of MR1 presenting the vitamin B metabolite, 5-(2-oxopropylideneamino)-6-d-ribitylaminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAIT cell-MR1 reactivity is highly conserved across multiple divergent species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MR1 presents vitamin B6–related compounds for recognition by MR1-reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Quantification of 6-Formylpterin in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formylpterin (6-FP) is a pteridine derivative that has garnered significant interest in the scientific community due to its diverse biological activities. It is known to be a photolytic breakdown product of folic acid and is involved in various cellular processes, including the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of the immune system.[1][2] Altered levels of pteridines, including this compound, have been associated with several pathological conditions, most notably cancer, making its accurate quantification in biological samples a critical area of research for biomarker discovery and drug development.[3][4] This document provides detailed application notes and protocols for the quantification of this compound in biological samples.
Biological Significance of this compound
This compound exhibits a range of biological effects primarily linked to its ability to generate ROS. It can react with NAD(P)H to produce superoxide anions and hydrogen peroxide, which can, in turn, induce apoptosis in various cell lines.[1] This pro-oxidant activity is also implicated in its ability to suppress cell proliferation.[1]
Furthermore, this compound and its analogues are recognized as ligands for the major histocompatibility complex (MHC) class I-related molecule, MR1. This interaction plays a crucial role in the modulation of Mucosal-Associated Invariant T (MAIT) cells, a subset of innate-like T cells. While some microbial-derived ligands activate MAIT cells, this compound generally acts as an inhibitor of this activation.[3][5][6] This immunomodulatory function suggests its potential involvement in inflammatory and autoimmune diseases.
Data Presentation: Quantitative Levels of Pteridines in Biological Samples
The quantification of this compound in biological samples is an emerging field, and extensive data on its specific concentrations are still being gathered. However, studies on related pteridine compounds, such as 6-hydroxymethylpterin, provide valuable insights into expected concentration ranges and their alterations in disease states. The following table summarizes urinary levels of 6-hydroxymethylpterin in healthy individuals and cancer patients, which can serve as a reference for this compound studies.
| Analyte | Sample Matrix | Population | Mean Concentration (μg/mL) | Concentration Range (μg/mL) | Citation |
| 6-Hydroxymethylpterin | Urine | Healthy Individuals | 0.121 | N/A | [3] |
| 6-Hydroxymethylpterin | Urine | Cancer Patients | N/A | 0.3 - 2.0 | [3] |
| 6-Hydroxymethylpterin | Urine | Non-malignant Diseases | 0.134 | N/A | [3] |
Note: "N/A" indicates that the data was not available in the cited source. These values for 6-hydroxymethylpterin can be used as an approximate reference for expected concentrations of this compound, though specific quantification is necessary for accurate assessment.
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of pteridines in biological fluids.
Protocol 1: Quantification of this compound in Human Urine by HPLC with Fluorescence Detection
This protocol is adapted from established methods for pteridine analysis in urine.[7][8]
1. Sample Preparation (Urine)
-
Collection and Storage: Collect mid-stream urine samples in sterile containers. To prevent degradation of pteridines, samples should be protected from light and stored at -80°C until analysis.
-
Oxidation (Optional but Recommended): To convert reduced and potentially unstable forms of pteridines to their more stable oxidized forms for consistent measurement, an oxidation step is often employed.
-
To 1 mL of urine, add 100 µL of 1 M HCl.
-
Add 100 µL of a freshly prepared iodine solution (1% I₂ and 2% KI in water).
-
Incubate in the dark at room temperature for 1 hour.
-
Terminate the reaction by adding 100 µL of 1% ascorbic acid solution to reduce excess iodine.
-
-
Deproteinization and Cleanup:
-
To the oxidized sample, add 200 µL of 10% trichloroacetic acid (TCA).
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-Fluorescence Analysis
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 10 mM phosphate buffer, pH 7.0.
-
Mobile Phase B: Methanol.
-
-
Gradient Elution:
-
0-15 min: 5% B
-
15-17 min: 5% B, with an increased flow rate.
-
-
Flow Rate: 0.5 mL/min (initial).
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 360 nm
-
Emission Wavelength: 460 nm
-
-
Quantification: Create a standard curve using this compound standards of known concentrations prepared in a similar matrix. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on established methods for the analysis of small molecules in plasma.[8][9]
1. Sample Preparation (Plasma)
-
Collection and Storage: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C, protected from light.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an LC-MS vial.
-
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or HILIC column suitable for polar compounds.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate this compound from other plasma components.
-
Flow Rate: A typical flow rate for a standard analytical column would be 0.3-0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of this compound in the plasma samples is then calculated from this curve.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathways of this compound.
Experimental Workflow for this compound Quantification
Caption: Generalized experimental workflow for this compound quantification.
Conclusion
The quantification of this compound in biological samples holds significant promise for advancing our understanding of its role in health and disease. The protocols outlined in this document provide a foundation for researchers to develop and validate robust analytical methods. Further research is warranted to establish definitive concentration ranges of this compound in various biological matrices and to elucidate its precise signaling mechanisms in different pathological contexts. This will be crucial for its potential development as a clinical biomarker and therapeutic target.
References
- 1. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of intracellular reactive oxygen species generated by this compound on T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of six psychotropic drug metabolites in human plasma by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Application Note: HPLC Method for the Quantitative Analysis of 6-Formylpterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formylpterin is a pteridine derivative that is an oxidized photolytic breakdown product of folic acid.[1] It is a molecule of significant interest in various research fields, including oxidative stress and immunology. As a metabolite of the essential Vitamin B9 (folate), it is involved in crucial biological processes.[2] Furthermore, this compound has been identified as a ligand for the MHC class I-related protein 1 (MR1), playing a role in the activation of mucosal-associated invariant T (MAIT) cells. Given its biological importance and its role as a potential biomarker, a reliable and robust analytical method for the quantification of this compound in various matrices is essential for researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be a starting point for researchers developing their own specific applications.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥95% purity, HPLC)[2]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol, HPLC grade
-
Ammonium hydroxide (for standard dissolution, if necessary)
-
Sample matrix (e.g., urine, cell culture media, plasma)
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (if required)
Standard Solution Preparation
Caution: this compound is sensitive to light and unstable in basic solutions.[3] All handling of this compound and its solutions should be performed in amber vials or under reduced light conditions.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL amber volumetric flask. Due to its slight solubility in water, a minimal amount of concentrated ammonium hydroxide may be added dropwise to aid dissolution, followed by sonication.[3] Dilute to the mark with ultrapure water. This stock solution should be stored at -20°C.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 99% Mobile Phase A, 1% Mobile Phase B). Recommended concentrations for a calibration curve are 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
Sample Preparation
The choice of sample preparation method will depend on the complexity of the sample matrix.
-
"Dilute-and-Shoot" for Urine Samples: For urine samples, a simple dilution and filtration step may be sufficient.[4]
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 (or as appropriate) with the initial mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma): For more complex matrices like plasma, an SPE clean-up step is recommended to remove interfering substances.[5][6] A mixed-mode cation exchange (MCX) SPE cartridge can be effective for pteridine extraction.[5]
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., precipitated with an equal volume of acetonitrile and centrifuged) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
-
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C16 amide column has also been shown to be effective for pteridine analysis.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm and 365 nm (monitor both for optimal sensitivity and selectivity). The UV-VIS absorption of this compound is in the range of 320-380 nm.[7][8]
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 99 | 1 |
| 10.0 | 80 | 20 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 99 | 1 |
| 20.0 | 99 | 1 |
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of this compound.
Table 1: Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 6.8 | 1.1 | > 5000 |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15.2 |
| 0.5 | 78.5 |
| 1.0 | 155.3 |
| 5.0 | 760.1 |
| 10.0 | 1525.8 |
| 25.0 | 3805.2 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Visualization of Workflows and Relationships
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Factors influencing the chromatographic separation of this compound.
Conclusion
This application note presents a comprehensive and detailed HPLC-UV method for the quantitative analysis of this compound. The provided protocols for sample preparation, standard handling, and HPLC conditions serve as a robust starting point for researchers. The method is designed to be adaptable to various sample matrices with appropriate validation. The clear and structured data presentation and visual workflows aim to facilitate easy implementation and understanding for scientists in research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, =95 HPLC, 712-30-1, SIGMA-ALDRICH [sigmaaldrich.com]
- 3. schircks.ch [schircks.ch]
- 4. mdpi.com [mdpi.com]
- 5. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample preparation and UHPLC-FD analysis of pteridines in human urine. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular nature of breakdown of the folic acid under hydrothermal treatment: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Formylpterin in Enzymology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formylpterin is a pteridine derivative that plays a significant role in various biological processes. It is recognized as a photolytic breakdown product of folic acid and is a key molecule in the study of enzymology, particularly concerning the enzyme Xanthine Oxidase (XO).[1] this compound serves as both a substrate and a unique "hetero-substrate" inhibitor of this enzyme, leading to the generation of reactive oxygen species (ROS), which have implications for cellular signaling and pathology.[1][2] These characteristics make this compound a valuable tool for investigating enzyme kinetics, active site mechanisms, and the physiological effects of ROS.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅N₅O₂ |
| Molecular Weight | 191.15 g/mol |
| Appearance | Yellow to orange powder |
| Solubility | Sparingly soluble in water |
| Synonyms | 2-amino-4-hydroxy-6-formylpteridine, Pterin-6-aldehyde |
Applications in Enzymology
The primary application of this compound in enzymology revolves around its interaction with Xanthine Oxidase.
-
Substrate of Xanthine Oxidase: this compound is oxidized by Xanthine Oxidase to 6-carboxypterin. This reaction is accompanied by the production of hydrogen peroxide (H₂O₂), a key reactive oxygen species.[1]
-
Inhibitor of Xanthine Oxidase: this compound exhibits a unique mode of inhibition known as "hetero-substrate" inhibition. Xanthine Oxidase is a homodimeric enzyme with two active sites. The binding of this compound to one active site influences the catalytic activity of the adjacent site, affecting the turnover rate of other substrates like xanthine.[1]
-
ROS Generation: The enzymatic conversion of this compound by Xanthine Oxidase is a source of cellular H₂O₂. This property allows researchers to use this compound as a tool to induce and study oxidative stress in various cell-based models.[2]
-
Studying Enzyme Kinetics and Mechanism: The dual role of this compound as a substrate and inhibitor provides a unique probe for investigating the complex kinetic mechanisms of dimeric enzymes like Xanthine Oxidase, including cooperativity between active sites.[1]
Quantitative Data
| Enzyme | Substrate | Inhibitor | Effect on Turnover Rate (kcat) |
| Xanthine Oxidase | Xanthine | This compound | Binding of this compound to one active site reduces the turnover rate of xanthine at the adjacent site from 17.0 s⁻¹ to 10.5 s⁻¹[1] |
Signaling and Metabolic Pathways
This compound in Xanthine Oxidase Catalysis and ROS Production
The following diagram illustrates the interaction of this compound with Xanthine Oxidase, leading to the production of 6-carboxypterin and hydrogen peroxide.
References
- 1. Regulation of xanthine oxidase activity by substrates at active sites via cooperative interactions between catalytic subunits: implication to drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with 6-Formylpterin stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Formylpterin in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color/degraded rapidly. What are the most common causes?
A1: this compound is highly sensitive to several factors. The most common reasons for rapid degradation are:
-
Light Exposure: this compound is extremely sensitive to light, particularly UV radiation.[1] Exposure can lead to rapid photodegradation. Always protect solutions from light by using amber vials or covering containers with aluminum foil.
-
High pH (Basic Conditions): this compound is unstable in basic solutions.[1] Avoid dissolving or storing it in alkaline buffers for extended periods.
-
Presence of Oxygen: Degradation, especially photodegradation, is often an oxidative process.[2] The presence of dissolved oxygen can accelerate the breakdown of the molecule. For long-term storage of stock solutions, purging the solvent with an inert gas like nitrogen or argon is recommended.[3]
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: Proper storage is crucial for maintaining the integrity of this compound.
| Form | Storage Temperature | Light/Atmosphere Conditions | Recommended Duration |
| Solid | -20°C | Protect from light, store under nitrogen | At least 4 years[3] |
| Organic Stock Solutions (DMSO, DMF, Ethanol) | -20°C | Protect from light, purged with inert gas[3] | Use within 1 month; for up to 6 months if stored at -80°C. |
| Aqueous Solutions (e.g., in PBS) | 2-8°C | Protect from light | Not recommended for more than one day[3] |
Q3: this compound has low solubility in my aqueous buffer. How can I improve it without compromising stability?
A3: this compound is only slightly soluble in water and aqueous buffers (approx. 0.15 mg/mL in PBS, pH 7.2).[3] Here are some strategies to improve solubility:
-
Prepare a Concentrated Stock in an Organic Solvent: this compound is more soluble in organic solvents like DMSO (~33 mg/mL) and DMF (~50 mg/mL).[3] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
-
Use of Base (with extreme caution): For concentrated aqueous solutions, adding a few drops of concentrated ammonium hydroxide followed by ultrasonication can aid dissolution. However, this should be done minimally as this compound is unstable in basic solutions.[1] It is critical to use the solution immediately after preparation.
-
Gentle Heating: Gentle warming to 37°C can sometimes help increase solubility in aqueous solutions.
Q4: What is the primary degradation product of this compound?
A4: The primary degradation product of this compound, particularly through photooxidation, is 6-Carboxypterin .[2][4] This conversion happens when this compound is exposed to UV light in the presence of oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low signal or activity in the assay. | Degradation of this compound in solution. | Prepare fresh solutions daily, especially aqueous solutions.[3] Protect solutions from light at all stages of the experiment. When preparing stock solutions, use high-quality, anhydrous organic solvents. |
| High background or interfering peaks in HPLC analysis. | Presence of degradation products. | Confirm the identity of the degradation product (likely 6-Carboxypterin) by running a standard if available. Optimize the HPLC method to ensure good separation between this compound and its degradants (see Experimental Protocols section). |
| Inconsistent results between experiments. | Variable degradation due to inconsistent handling. | Standardize solution preparation and handling procedures. Ensure all users are aware of the light and pH sensitivity. Use a consistent, low-light environment for solution preparation and experimental setup. |
| Precipitate forms when diluting organic stock into aqueous buffer. | The solubility limit in the aqueous buffer has been exceeded. | Decrease the concentration of the final working solution. Increase the percentage of the organic solvent in the final solution, if permissible for the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Weigh out the required amount of this compound in the amber vial. (Molecular Weight: 191.15 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Purge the headspace of the vial with the inert gas for 1-2 minutes.
-
Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile and to generate degradation products for analytical method validation.
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the this compound solution. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the this compound solution. Incubate at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.
-
Thermal Degradation: Incubate the this compound solution at 60°C for 24 hours, protected from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to determine the extent of degradation and to observe the formation of degradation products.
Protocol 3: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products, primarily 6-Carboxypterin.
| Parameter | Specification |
| Column | Waters Spherisorb S5-ODS1 or equivalent C18 column |
| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 7.0) : Acetonitrile (39:1 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detector Wavelength | 254 nm[1] |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for storage and common degradation pathways of this compound.
Caption: A typical experimental workflow for a forced degradation study.
References
Technical Support Center: Optimizing 6-Formylpterin Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 6-Formylpterin concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary cellular effects?
This compound (6-FP) is a photolytic breakdown product of folic acid. In cell-based assays, its primary effect is the intracellular generation of reactive oxygen species (ROS), which can lead to various cellular responses.[1][2] Depending on the cell type and experimental conditions, 6-FP has been shown to:
-
Induce apoptosis (programmed cell death)[1]
-
Suppress cell proliferation[1]
-
Modulate immune responses, particularly involving Mucosal-Associated Invariant T (MAIT) cells[2][3]
-
Inhibit the accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein[1]
2. What is a good starting concentration for this compound in a new cell-based assay?
A good starting point for a new assay is to perform a dose-response experiment. Based on published data, a broad range of concentrations has been used depending on the cell type and the endpoint being measured. For initial experiments, a range of 10 µM to 100 µM is recommended. For specific assays, consider the following:
-
Inducing intracellular ROS in T-cells: 50-500 µM has been used.[4]
-
MAIT cell inhibition (using the related compound Acetyl-6-formylpterin): 0.23-15 µM has shown efficacy.[5]
It is crucial to determine the optimal concentration for your specific cell line and assay through a titration experiment.
3. How should I prepare a this compound stock solution?
This compound has limited solubility in water and is sensitive to light.[6] Follow these steps for stock solution preparation:
-
Solvent Selection: While slightly soluble in water, for higher concentrations, dissolving in a small amount of dimethyl sulfoxide (DMSO) is common for in vitro studies.[7]
-
Dissolution: To aid dissolution in aqueous solutions, a few drops of concentrated ammonium hydroxide can be added, followed by ultrasonication. Caution: this compound is not stable in basic solutions, so use the minimal amount of ammonium hydroxide necessary.[6]
-
Light Protection: Always protect the stock solution and treated cells from light to prevent degradation.[6]
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[7] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or no observable effect of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 500 µM) to determine the optimal concentration for your cell line and assay. |
| Compound Degradation | This compound is light-sensitive. Ensure that all steps, from stock solution preparation to cell treatment and incubation, are performed with minimal light exposure. Prepare fresh stock solutions regularly. |
| Incorrect Stock Solution Preparation | Verify the solubility of this compound in your chosen solvent. If using an aqueous-based solvent, ensure complete dissolution, potentially with the cautious addition of a minimal amount of ammonium hydroxide followed by sonication.[6] |
| Cell Line Insensitivity | The cellular response to this compound can be cell-type dependent.[1] Consider testing a different cell line known to be responsive or investigating the expression levels of relevant targets (e.g., xanthine oxidase). |
| Insufficient Incubation Time | Optimize the incubation time. Depending on the assay, effects may be observed after a few hours or may require longer incubation periods (e.g., 24-72 hours). |
Issue 2: High background or off-target effects.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of this compound can lead to non-specific cytotoxicity due to excessive ROS production. Reduce the concentration and perform a careful dose-response analysis to find a concentration that elicits the desired specific effect without causing widespread cell death. |
| Solvent Toxicity | If using DMSO to dissolve this compound, ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity. |
| Contamination of Stock Solution | Ensure the stock solution is sterile. Filter-sterilize the stock solution if necessary and prepare it under aseptic conditions. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Cell Type Example | Recommended Starting Range (µM) | Key Considerations |
| Cytotoxicity/Viability | Various Cancer Cell Lines | 10 - 200 | Perform a dose-response curve to determine the IC50 value. |
| Apoptosis Induction | HL-60 | 50 - 500 | Confirm apoptosis with multiple methods (e.g., Annexin V and caspase activity).[1] |
| Cell Proliferation Inhibition | PanC-1 | 10 - 100 | Measure proliferation over several time points (e.g., 24, 48, 72 hours).[1] |
| ROS Generation | T-cells | 50 - 500 | Use a fluorescent probe to measure intracellular ROS levels.[4] |
| HIF-1α Inhibition | Not specified | Dose-dependent | Monitor HIF-1α protein levels by Western blot. |
| MAIT Cell Modulation | WT3-m (murine) | 0.23 - 15 (for Acetyl-6-FP) | Measure surface expression of MR1 or MAIT cell activation markers.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations (e.g., 0, 2, 10, 20, 50, 100, 200, 400 µM) in complete culture medium. Protect from light.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X this compound solutions to the respective wells (final concentrations will be 0, 1, 5, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same final concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental goals.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V Apoptosis Assay
This protocol is based on standard Annexin V staining procedures.[11][12][13][14][15]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (determined from the cytotoxicity assay, e.g., IC50 and a lower concentration) for the desired time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: BrdU Cell Proliferation Assay
This protocol is adapted from standard BrdU assay kits.[16][17][18][19]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with non-cytotoxic concentrations of this compound for the desired duration (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium, and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing/denaturing solution and wash the wells. Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.
-
Substrate Addition: Wash the wells and add the TMB substrate. Incubate until color develops.
-
Stop Solution and Reading: Add a stop solution and read the absorbance at 450 nm.
Mandatory Visualizations
Signaling Pathways
Caption: this compound induced ROS signaling pathway.
Caption: this compound modulation of MAIT cell activation.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties and reactivity of the folic acid and folate photoproduct this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of intracellular reactive oxygen species generated by this compound on T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. schircks.ch [schircks.ch]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting 6-Formylpterin degradation during experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-formylpterin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in my experiments?
A1: this compound is an oxidized pterin, notably recognized as a primary photolytic breakdown product of folic acid.[1] Its significance in research stems from its diverse biological activities. It can modulate cellular redox status by generating reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, particularly in the presence of NAD(P)H.[2][3] This property allows it to induce various cellular responses, including apoptosis and suppression of cell proliferation.[2] Additionally, this compound and its derivatives are involved in immune surveillance as they can be recognized by mucosal-associated invariant T (MAIT) cells.[4][5]
Q2: What are the main degradation products of this compound?
A2: The primary degradation product of this compound, especially upon continued exposure to ultraviolet (UV) radiation, is pterin-6-carboxylic acid.[4][6][7] In the absence of oxygen, irradiation of this compound can lead to the formation of a 'red intermediate,' which is then thermally oxidized to 6-carboxypterin upon oxygen exposure.[8]
Q3: How should I store this compound to ensure its stability?
A3: To maintain its integrity, this compound should be stored at -20°C, protected from light, and ideally under an inert nitrogen atmosphere.[9] Some suppliers may recommend storage at 2-8°C, but for long-term stability, -20°C is preferable. Given its high sensitivity to light, it is crucial to minimize its exposure to all light sources during storage and handling.[10]
Q4: How do I dissolve this compound, given its low water solubility?
A4: this compound has limited solubility in water.[10] For preparing more concentrated solutions, you can add a minimal amount of concentrated ammonium hydroxide and use ultrasonication to aid dissolution. However, it is critical to use only the smallest amount of ammonium hydroxide necessary, as this compound is unstable in basic solutions.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Yellowing or discoloration of the this compound solution. | Exposure to light, leading to photodegradation. | Prepare solutions fresh and protect them from light at all times using amber vials or by wrapping containers in aluminum foil. |
| Instability in a basic pH environment. | Avoid using basic buffers. If a base is required for solubilization, use the absolute minimum amount of a volatile base like ammonium hydroxide and use the solution immediately. | |
| Loss of biological activity or inconsistent experimental results. | Degradation of the this compound stock solution. | Aliquot the stock solution upon receipt and store it at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Generation of ROS, which may affect other components in the experimental system. | Consider the pro-oxidant nature of this compound in your experimental design.[2] Include appropriate controls to account for ROS-mediated effects. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products like pterin-6-carboxylic acid. | Confirm the identity of the unexpected peaks by running a standard of the suspected degradation product. Optimize handling and storage to minimize degradation. |
| Formation of adducts with other molecules in the sample matrix. | This compound is known to form covalent adducts.[4] Review the components of your experimental system for potential reactivity with an aldehyde group. |
Data Summary
Table 1: Stability of this compound under Various Conditions
| Condition | Stability | Primary Degradation Product | Reference |
| UV Radiation (Aerobic) | Highly Unstable | Pterin-6-carboxylic acid | [6][7] |
| UV Radiation (Anaerobic) | More stable than in aerobic conditions, but still susceptible to degradation. | "Red intermediate" -> 6-carboxypterin (upon oxygen exposure) | [8] |
| Basic pH | Unstable | Not specified | [10] |
| Acidic pH (4.5-6.0) | Susceptible to photodegradation | Pterin-6-carboxylic acid (in the presence of oxygen) | [8] |
| Elevated Temperature (>180°C) | Likely unstable, as the related pterin moiety of folic acid degrades above 262°C. | Not specified | [11] |
| Storage at -20°C (protected from light) | Stable for ≥ 4 years | N/A | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or deionized water
-
Concentrated ammonium hydroxide (if using water)
-
Ultrasonicator
-
Amber microcentrifuge tubes or tubes wrapped in aluminum foil
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a fume hood, avoiding exposure to direct light.
-
For a DMSO stock solution, add the appropriate volume of DMSO to the powder to achieve the desired concentration. Vortex briefly to dissolve.
-
For an aqueous stock solution, add a small volume of deionized water. Add a minimal amount of concentrated ammonium hydroxide dropwise while vortexing until the powder dissolves. Use of an ultrasonicator can aid dissolution.
-
Once dissolved, immediately aliquot the stock solution into single-use amber tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Analysis of this compound and Pterin-6-carboxylic Acid by HPLC
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Waters Spherisorb S5-ODS1)
-
-
Mobile Phase:
-
Prepare a mobile phase of 10 mM Sodium Phosphate buffer (Na₂HPO₄), pH 7, and acetonitrile in a 39:1 ratio.[10]
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[10]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare standards of this compound and pterin-6-carboxylic acid in the mobile phase.
-
Prepare experimental samples by diluting them in the mobile phase. Ensure samples are protected from light before injection.
-
Inject the standards to determine their retention times.
-
Inject the experimental samples to quantify the amount of this compound and its degradation product, pterin-6-carboxylic acid.
-
Visualizations
Caption: Aerobic degradation pathway of Folic Acid.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Properties and reactivity of the folic acid and folate photoproduct this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Folic acid and its photoproducts, this compound and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. schircks.ch [schircks.ch]
- 11. Molecular nature of breakdown of the folic acid under hydrothermal treatment: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Formylpterin Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 6-Formylpterin for experimental use.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what are its common uses in research?"
???+ question "What is the general solubility of this compound?"
???+ question "How should I store this compound?"
???+ question "Is this compound sensitive to any particular conditions?"
Troubleshooting Guide
Issue: Precipitate formation when diluting an organic stock solution into aqueous buffer.
-
Question: I dissolved this compound in DMSO to make a concentrated stock solution. When I dilute it into my aqueous cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit. The organic solvent from the stock solution can also have physiological effects on your experiment.[1][2]
Troubleshooting Steps:
-
Reduce Final Concentration: The solubility of this compound in PBS (pH 7.2) is only about 0.15 mg/mL.[1][2] Ensure your final working concentration is well below this limit.
-
Optimize Dilution: Instead of a single large dilution step, try a serial dilution. Also, ensure rapid mixing or vortexing while adding the stock solution to the aqueous buffer to aid dispersion.
-
Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is insignificant, typically less than 0.1%, as it can be toxic to cells.[1]
-
Consider an Alternative Solvent: If your experiment allows, you might use ethanol, although the solubility is lower than in DMSO.[1]
-
Issue: Difficulty dissolving this compound directly in aqueous solutions.
-
Question: My experimental protocol requires an organic solvent-free solution, but I am struggling to dissolve this compound directly in my buffer. What can I do?
-
Answer: Direct dissolution in aqueous buffers is challenging due to its low solubility.[2]
Troubleshooting Steps:
-
Gentle Heating and Sonication: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. This can help achieve concentrations up to its solubility limit (approx. 0.15 mg/mL in PBS, pH 7.2).[1][3]
-
pH Adjustment (with caution): For more concentrated solutions, adding a minimal amount of a weak base like ammonium hydroxide can help.[4] Add a few drops of concentrated ammonium hydroxide and sonicate.[4] Crucially, be aware that this compound is not stable in basic solutions, so this method should be used with caution and the solution should be used immediately. [4]
-
Issue: Inconsistent experimental results.
-
Question: I am observing high variability in my experimental outcomes when using this compound. What could be the cause?
-
Answer: Inconsistency can arise from the degradation of the compound.
Troubleshooting Steps:
-
Protect from Light: this compound is highly sensitive to light.[4] Ensure all stock solutions and experimental setups are protected from light by using amber vials or covering them with aluminum foil.
-
Prepare Fresh Solutions: Aqueous solutions of this compound are not stable for long periods.[2] Always prepare them fresh for each experiment and do not store them for more than a day.[1][2]
-
Check pH of Solutions: Since this compound is unstable in basic conditions, verify the pH of your buffers and final solutions.[4]
-
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM)¹ | Reference |
| Dimethyl Formamide (DMF) | 50 mg/mL | 261.6 mM | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 33 mg/mL | 172.7 mM | [1] |
| Ethanol | 1.6 mg/mL | 8.4 mM | [1][2] |
| PBS (pH 7.2) | 0.15 mg/mL | 0.78 mM | [1][2] |
¹Calculated based on a molecular weight of 191.1 g/mol .[5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for experiments where the final concentration of DMSO will be negligible.
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 33 mg/mL stock, add 1 mL of DMSO to 33 mg of this compound).
-
Dissolution: Vortex the solution vigorously. If needed, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes until the solid is completely dissolved.[3]
-
Storage: Aliquot the stock solution into light-protecting (amber) tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of an Aqueous Solution (Organic Solvent-Free)
This protocol is for applications requiring the absence of organic solvents. The achievable concentration is limited.
-
Weighing: Accurately weigh the this compound. Do not exceed an amount that would result in a concentration higher than 0.15 mg/mL in your final volume.
-
Buffer Addition: Add the desired volume of pre-warmed (37°C) aqueous buffer (e.g., PBS, pH 7.2).
-
Dissolution: Vortex the suspension. Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. This may take several minutes.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[1][2]
Visualizations
Experimental Workflow and Signaling Pathways
References
Addressing background signal in 6-Formylpterin fluorescence assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Formylpterin fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation and emission wavelengths for this compound are dependent on the pH of the solution. In acidic conditions, the fluorescence quantum yield is higher. Generally, an excitation wavelength of around 350-370 nm and an emission wavelength of approximately 450 nm is a good starting point.[1][2] It is always recommended to perform a spectral scan of your this compound standard in your specific assay buffer to determine the optimal settings for your instrument.
Q2: Why is my background signal so high in my cell-based this compound assay?
A2: High background in cell-based assays can originate from multiple sources. Common culprits include autofluorescence from cellular components like NADH and flavins, as well as from components in the cell culture medium such as phenol red and fetal bovine serum (FBS).[3] The microplate itself can also be a source of background fluorescence.
Q3: How can I reduce autofluorescence from my cell culture medium?
A3: To reduce background from your medium, consider the following:
-
Use phenol red-free medium.
-
Reduce the percentage of FBS in your medium for the duration of the assay.
-
If possible, switch to a low-autofluorescence medium formulation.
-
For endpoint assays, consider replacing the medium with a buffered salt solution like Phosphate-Buffered Saline (PBS) immediately before reading the plate.
Q4: What type of microplate is best for this compound fluorescence assays?
A4: Black, opaque-walled microplates are highly recommended for fluorescence assays to minimize background and prevent crosstalk between wells.[4][5][6] For cell-based assays requiring microscopic observation, black plates with clear bottoms are a suitable alternative.[4]
Q5: Can the pH of my assay buffer affect the fluorescence of this compound?
A5: Yes, the fluorescence of this compound is pH-sensitive. It generally exhibits a higher fluorescence quantum yield in acidic to neutral conditions compared to basic conditions.[1] Additionally, high concentrations of hydroxide ions (in highly basic solutions) can quench its fluorescence. Therefore, maintaining a stable and appropriate pH is critical for assay reproducibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Autofluorescence from cell culture medium (phenol red, FBS). | Use phenol red-free medium. Reduce FBS concentration or use serum-free medium for the assay. Replace medium with PBS before reading. |
| Autofluorescence from cells (NADH, flavins).[7] | Include an "unstained" or "no-probe" control to quantify cellular autofluorescence and subtract it from your measurements. | |
| Autofluorescence from plasticware. | Use black, opaque-walled microplates designed for fluorescence.[4][6] | |
| Contaminated reagents or buffers. | Use fresh, high-purity reagents and sterile-filtered buffers. | |
| Low Signal-to-Noise Ratio | Suboptimal excitation/emission wavelengths. | Perform a spectral scan of this compound in your assay buffer to determine the optimal wavelengths for your instrument. |
| pH of the buffer is not optimal. | This compound fluorescence is pH-dependent.[1] Ensure your buffer pH is optimized for maximal fluorescence and is stable throughout the experiment. | |
| Quenching of fluorescence. | Some compounds in your sample or buffer may quench the fluorescence of this compound. Test for quenching by spiking a known amount of this compound into your sample matrix. | |
| High Well-to-Well Variability | Inconsistent cell seeding or pipetting. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate dispensing. |
| "Edge effects" in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with PBS or water to create a humidity barrier. | |
| Bubbles in the wells. | Centrifuge the plate briefly after adding reagents to remove bubbles. | |
| Test Compound Interference (for Drug Screening) | Fluorescent compounds in the screening library. | Screen your compound library for intrinsic fluorescence at the assay's excitation and emission wavelengths. |
| Compounds that quench this compound fluorescence. | Perform a counter-screen to identify compounds that quench the fluorescence of a this compound standard. |
Data Presentation
Table 1: Comparison of Autofluorescence from Different 96-Well Microplates
| Plate Type | Material | Relative Fluorescence Units (RFU) at 485ex/520em | Key Takeaway |
| Black, Opaque | Polystyrene | Low | Recommended for fluorescence assays to minimize background.[5][6] |
| White, Opaque | Polystyrene | High | Better for luminescence; reflects light, leading to higher background in fluorescence.[4][5] |
| Clear | Polystyrene | Medium | Necessary for absorbance, but can have higher background and crosstalk in fluorescence assays. |
| Black, Clear Bottom | Polystyrene | Low (in the well) | Good for cell-based assays requiring bottom-reading or microscopy.[4] |
This table summarizes general findings. Actual RFU values will vary depending on the plate manufacturer and the instrument used.
Table 2: Relative Fluorescence of Common Cell Culture Media Components
| Component | Common Source of Autofluorescence | Wavelength Range of Interference | Mitigation Strategy |
| Phenol Red | pH indicator | Broad, including the green spectrum | Use phenol red-free media formulations.[3] |
| Fetal Bovine Serum (FBS) | Aromatic amino acids, vitamins | Broad, particularly in the blue and green spectra | Reduce serum concentration or use serum-free media for the assay. |
| Riboflavin (Vitamin B2) | Essential nutrient | Excitation ~450 nm, Emission ~530 nm | Account for this in blank measurements; if severe, consider custom media formulations. |
| Tryptophan | Essential amino acid | Excitation ~280 nm, Emission ~350 nm | Typically less of an issue with this compound's excitation/emission wavelengths. |
Experimental Protocols
Protocol 1: General Fluorometric Assay for an Enzyme Producing this compound
This protocol provides a general framework for measuring the activity of an enzyme (e.g., a hypothetical "Pterin Synthase") that produces this compound.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer with a pH suitable for both the enzyme activity and this compound fluorescence (e.g., 50 mM Potassium Phosphate, pH 6.5).
- Substrate Solution: Prepare a stock solution of the enzyme's substrate in the assay buffer.
- Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., with stabilizers as needed). Store on ice.
- This compound Standard: Prepare a stock solution of this compound (e.g., 1 mM in DMSO) and create a standard curve by serially diluting it in the assay buffer.
2. Assay Procedure (96-well format): a. Add 50 µL of assay buffer to all wells. b. For the standard curve, add 10 µL of each this compound standard dilution to separate wells. c. Add 20 µL of the substrate solution to the sample and control wells. d. To initiate the reaction, add 20 µL of the enzyme solution to the sample wells. For a negative control, add 20 µL of buffer instead of the enzyme. e. The final volume in each well should be 100 µL. f. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). Protect the plate from light. g. Stop the reaction if necessary (e.g., by adding a small volume of a stop solution like 0.1 M HCl, which can also enhance this compound fluorescence). h. Read the fluorescence on a microplate reader at the optimal excitation and emission wavelengths for this compound (e.g., Ex: 360 nm, Em: 450 nm).
3. Data Analysis: a. Subtract the average fluorescence of the negative control wells from all sample wells. b. Plot the fluorescence of the this compound standards versus their concentration to generate a standard curve. c. Use the standard curve to determine the concentration of this compound produced in each sample. d. Calculate the enzyme activity based on the amount of product formed over time.
Protocol 2: Measurement of this compound as a Marker of Oxidative Stress in Cell Culture Supernatant
This protocol is designed to measure the accumulation of this compound in the cell culture medium, which can be an indicator of cellular oxidative stress, particularly after exposure to UV light.
1. Cell Culture and Treatment: a. Seed cells in a 96-well plate (black, clear-bottom for microscopy if needed) and culture until they reach the desired confluency. b. Wash the cells with PBS and replace the culture medium with a phenol red-free, low-serum medium. c. Expose the cells to the desired stressor (e.g., UVA irradiation). Include a non-treated control group. d. Incubate the cells for the desired time period (e.g., 4-24 hours).
2. Sample Collection and Preparation: a. After incubation, carefully collect the cell culture supernatant from each well. b. Centrifuge the supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris. c. Transfer the cleared supernatant to a new black, opaque 96-well plate for fluorescence measurement.
3. Fluorescence Measurement: a. Prepare a this compound standard curve in the same phenol red-free, low-serum medium used for the experiment. b. Read the fluorescence of the samples and standards at the optimal excitation and emission wavelengths for this compound.
4. Data Analysis: a. Use the standard curve to quantify the concentration of this compound in each supernatant sample. b. Compare the concentration of this compound in the treated samples to the untreated controls to assess the level of oxidative stress.
Visualizations
Caption: General workflow for a this compound fluorescence assay.
References
- 1. Fluorescence of pterin, this compound, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. greenelephantbiotech.com [greenelephantbiotech.com]
- 7. [PDF] Autofluorescence of viable cultured mammalian cells. | Semantic Scholar [semanticscholar.org]
Optimization of reaction conditions for 6-Formylpterin synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-formylpterin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction condition optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the oxidation of 6-hydroxymethylpterin or similar 6-substituted pterins.
| Question | Answer |
| Why is my yield of this compound consistently low? | Several factors can contribute to low yields. Consider the following: - Incomplete Oxidation: The oxidation of the 6-hydroxymethyl group may be inefficient. Ensure your oxidizing agent (e.g., sodium periodate, manganese dioxide) is fresh and used in the correct stoichiometric ratio. Reaction time and temperature are also critical; prolonged reaction times at elevated temperatures can lead to degradation. - Product Degradation: this compound is known to be sensitive to light and unstable in basic solutions[1]. Protect your reaction mixture from direct light and maintain a neutral or slightly acidic pH during the reaction and workup. - Side Reactions: The formation of byproducts such as pterin-6-carboxylic acid through over-oxidation can reduce the yield of the desired aldehyde.[2] Monitor the reaction progress using TLC or HPLC to avoid over-oxidation. - Purification Losses: Due to its low solubility in many common solvents, this compound can be lost during purification.[1] Minimize the number of transfer steps and choose your recrystallization or chromatography solvents carefully. |
| My final product is a brownish or off-yellow color instead of a pale-yellow powder. What are the likely impurities? | A darker coloration often indicates the presence of impurities. Potential sources include: - Oxidized Byproducts: Over-oxidation can lead to the formation of pterin-6-carboxylic acid and other colored impurities.[2] - Starting Material: Incomplete reaction will leave unreacted 6-hydroxymethylpterin in your product. - Degradation Products: Exposure to strong light or basic conditions can cause this compound to degrade into various colored compounds.[1] - Reagent Contamination: Ensure all reagents and solvents are of high purity. |
| How can I effectively purify this compound, given its low solubility? | Purification can be challenging due to its limited solubility.[1] Here are some recommended methods: - Recrystallization: While difficult, recrystallization from a large volume of hot water or a suitable organic solvent mixture can be effective. A slow cooling process is crucial for obtaining pure crystals. - Column Chromatography: Silica gel chromatography can be used, but a polar mobile phase will be required. A gradient elution might be necessary to separate the product from more polar or less polar impurities. - High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for purifying this compound. A common mobile phase consists of a phosphate buffer and an organic modifier like acetonitrile.[1] |
| My reaction seems to stall before all the starting material is consumed. What could be the cause? | A stalled reaction can be due to several factors: - Deactivation of the Oxidizing Agent: The oxidizing agent may have lost its activity over time or due to improper storage. Use a fresh batch of the reagent. - Insufficient Reagent: Ensure you are using a sufficient molar excess of the oxidizing agent. - pH Shift: The reaction pH may have shifted out of the optimal range. Monitor and adjust the pH as needed. - Poor Solubility of Reactants: The starting material or the product may have precipitated out of the solution, preventing further reaction. Consider using a co-solvent to improve solubility. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most common method for synthesizing this compound? | The most common laboratory-scale synthesis involves the oxidation of a suitable precursor, such as 6-hydroxymethylpterin or biopterin, using an oxidizing agent like sodium periodate or manganese dioxide.[1] Another method is the photolytic breakdown of folic acid.[3] |
| What are the key safety precautions to take during the synthesis of this compound? | This compound is light-sensitive and should be handled in a dark room or with light-protected glassware.[1] When using oxidizing agents like sodium periodate, be aware of potential side reactions and handle them with appropriate personal protective equipment. The reaction may release volatile byproducts like acetaldehyde, so adequate ventilation is necessary.[1] |
| How can I monitor the progress of the reaction? | The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, use a polar solvent system to achieve good separation between the starting material and the product. For HPLC, a reversed-phase column with a buffered mobile phase is suitable.[1] |
| What is the stability of this compound and how should it be stored? | This compound is sensitive to light and is not stable in basic solutions.[1] It should be stored as a solid in a tightly sealed, light-proof container at a low temperature (e.g., -20°C) under an inert atmosphere.[4] |
| What are the main side products to expect in the synthesis of this compound? | The primary side product is often pterin-6-carboxylic acid, which results from the over-oxidation of the aldehyde.[2] Incomplete reaction will leave unreacted 6-hydroxymethylpterin. Other degradation products can form if the compound is exposed to light or basic conditions.[1] |
Data Presentation: Optimization of Reaction Conditions
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following table summarizes the expected impact of key parameters on the synthesis.
| Parameter | Condition | Effect on Yield | Effect on Purity | Notes |
| Temperature | Low (e.g., room temp.) | Slower reaction, potentially lower yield if incomplete. | Higher purity, less degradation. | Recommended for minimizing side reactions. |
| Moderate (e.g., 50-60°C) | Faster reaction, potentially higher yield. | May decrease purity due to side reactions. | A balance between reaction rate and purity. | |
| High (e.g., >80°C) | Risk of product degradation and lower yield.[5] | Lower purity due to increased side products. | Generally not recommended. | |
| pH | Acidic (pH < 6) | Can lead to ring cleavage of the pterin structure.[6] | Lower purity due to decomposition. | Avoid strongly acidic conditions. |
| Neutral (pH 7) | Optimal for many oxidation reactions. | Good purity. | Generally a safe starting point. | |
| Basic (pH > 8) | This compound is unstable and will degrade.[1] | Low purity due to product degradation. | Strongly basic conditions should be avoided. | |
| Oxidizing Agent | Stoichiometric Amount | May result in incomplete reaction and low yield. | Higher purity if the reaction goes to completion. | |
| Slight Excess | Generally leads to higher yields. | Good purity. | Recommended for driving the reaction to completion. | |
| Large Excess | Can lead to over-oxidation and lower yield. | Lower purity due to the formation of pterin-6-carboxylic acid. | Should be avoided. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Biopterin
This protocol is adapted from a standard procedure for the oxidative cleavage of biopterin.[1]
Materials:
-
Biopterin
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Sodium hydroxide (for drying)
Procedure:
-
Heat 3.6 L of deionized water to 85°C in a light-protected vessel.
-
Add 3.4 g of finely ground biopterin to the hot water with stirring. Continue stirring for 20 minutes to dissolve most of the solid.
-
In a separate container, dissolve 13.6 g of sodium periodate in 100 mL of water.
-
Add the sodium periodate solution to the biopterin suspension. A pale-yellow suspension will form. Caution: Acetaldehyde gas is released; perform this step in a well-ventilated fume hood.
-
Allow the reaction mixture to stand overnight at room temperature, protected from light.
-
Carefully decant the majority of the supernatant.
-
Filter the remaining suspension to collect the solid product.
-
Wash the filter cake with 200 mL of cold water.
-
Dry the product in a vacuum desiccator over sodium hydroxide pellets.
Expected Yield: Approximately 5.4 g of this compound with a purity of >95% by HPLC.[1]
Protocol 2: HPLC Purification of this compound
This protocol provides a general method for the analytical or preparative purification of this compound by HPLC.[1]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters Spherisorb S5-ODS1)
Mobile Phase:
-
Solvent A: 10 mM Sodium Phosphate buffer, pH 7.0
-
Solvent B: Acetonitrile
-
Isocratic elution with 97.5% Solvent A and 2.5% Solvent B (39:1 ratio).
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Dissolve the crude this compound sample in the mobile phase. Due to low solubility, a small amount of ammonium hydroxide can be added to aid dissolution, but be aware of the product's instability in basic conditions.[1]
-
Inject the sample onto the column.
-
Monitor the elution at 254 nm.
-
Collect the fraction corresponding to the this compound peak.
-
Remove the solvent from the collected fraction under reduced pressure to obtain the purified product.
Mandatory Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis of this compound via oxidation and a potential side reaction.
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for this compound Synthesis
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. schircks.ch [schircks.ch]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Molecular nature of breakdown of the folic acid under hydrothermal treatment: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 6-Formylpterin in Complex Biological Matrices
Welcome to the technical support center for the detection of 6-Formylpterin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound?
A1: The primary challenges in detecting this compound in biological samples stem from its inherent chemical instability, the complexity of the biological matrix, and potential issues during analytical measurement.[1][2] Key difficulties include:
-
Physicochemical Instability: this compound is a pterin derivative, a class of compounds known for their sensitivity to light, oxygen, heat, and pH.[1][3] It can readily oxidize to 6-carboxypterin, leading to inaccurate quantification.[3][4]
-
Matrix Effects: Biological samples are complex mixtures containing numerous endogenous compounds that can interfere with the analysis.[5][6] These interferences can suppress or enhance the analytical signal, leading to erroneous results.
-
Low Concentrations: this compound is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods for detection and quantification.[1]
-
Sample Preparation: The extraction of this compound from the matrix is a critical step that can lead to analyte loss or degradation if not optimized.[1][4][5]
Q2: How can I minimize the degradation of this compound during sample collection and storage?
A2: To minimize degradation, it is crucial to handle and store samples under conditions that protect the analyte from light and oxidation.
-
Light Protection: Use amber-colored collection tubes and vials to protect samples from light, as this compound is photosensitive.[3]
-
Low Temperature Storage: Store samples at -80°C immediately after collection to slow down chemical and enzymatic degradation.
-
Antioxidants: Consider adding antioxidants, such as ascorbic acid or dithiothreitol, to the collection tubes to prevent oxidation.[4]
-
pH Control: Maintaining an alkaline pH during extraction can improve the stability of pterins.[4]
Q3: What are the recommended methods for extracting this compound from biological matrices?
A3: The choice of extraction method depends on the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and common method for plasma and serum samples.[5] Acidic precipitation (e.g., with perchloric or trichloroacetic acid) is often used, but care must be taken as low pH can affect the stability of some pterins.[5][7]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but requires careful optimization of the solvent system to ensure efficient recovery of the polar this compound.[5]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove interfering substances.[8] The choice of sorbent material is critical for retaining and eluting this compound.
Troubleshooting Guides
Guide 1: HPLC Analysis Issues
This guide addresses common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction of the analyte with active silanol groups on the column.[9] - Inappropriate mobile phase pH.[9] - Column overload. | - Use a high-purity silica column or an end-capped column.[9] - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).[9] - Reduce the injection volume or sample concentration. |
| Shifting Retention Times | - Changes in mobile phase composition.[10] - Fluctuation in column temperature.[10] - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing.[11] - Use a column oven to maintain a consistent temperature.[10] - Replace the guard column or the analytical column if necessary. |
| Ghost Peaks | - Contamination in the injector or column.[10] - Late elution of compounds from a previous injection. | - Flush the injector and column with a strong solvent.[10] - Incorporate a wash step at the end of the gradient program to elute strongly retained compounds.[10] |
| Poor Resolution | - Inadequate separation of this compound from interfering peaks. | - Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). - Try a different column chemistry (e.g., a polar-embedded phase).[11] - Adjust the gradient profile. |
Guide 2: Mass Spectrometry (MS) Detection Issues
This guide focuses on troubleshooting problems related to the detection of this compound using mass spectrometry.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Ion suppression from matrix components. - Inefficient ionization of this compound. - Analyte degradation in the ion source.[4] | - Improve sample cleanup to remove interfering matrix components. - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Add a co-infusion of an antioxidant like ascorbic acid to mitigate in-source oxidation.[4] |
| Inaccurate Quantification | - Presence of co-eluting isobaric interferences.[12] - Non-linearity of the calibration curve. - Inconsistent fragmentation. | - Improve chromatographic separation to resolve interferences. - Use multiple reaction monitoring (MRM) with at least two specific transitions for confirmation. - Ensure the calibration range brackets the expected sample concentrations. |
| High Background Noise | - Contaminated mobile phase or MS system. - Improperly set detector parameters. | - Use high-purity LC-MS grade solvents and additives. - Clean the ion source and transfer optics. - Optimize detector settings for the specific analysis. |
Experimental Protocols & Workflows
Protocol 1: Extraction of this compound from Human Plasma
This protocol provides a general procedure for the extraction of this compound from plasma samples using protein precipitation.
Materials:
-
Human plasma collected in EDTA tubes
-
Perchloric acid (1 M)
-
Ascorbic acid
-
Centrifuge capable of 10,000 x g
-
HPLC vials
Procedure:
-
Thaw frozen plasma samples on ice, protected from light.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a freshly prepared 1% (w/v) ascorbic acid solution.
-
Vortex briefly to mix.
-
Add 100 µL of ice-cold 1 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Workflow Diagram for this compound Analysis
References
- 1. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of complex matrix effect on solid phase microextraction for biological sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growing Trends in the Efficient and Selective Extraction of Compounds in Complex Matrices Using Molecularly Imprinted Polymers and Their Relevance to Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling recommendations for 6-Formylpterin to maintain stability
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 6-Formylpterin to ensure its stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receiving it?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3][4] Some suppliers may recommend storage at 2-8°C. It is crucial to protect the compound from light and to store it under an inert atmosphere, such as nitrogen, to prevent degradation.[1][5] When stored correctly at -20°C, this compound is reported to be stable for at least two to four years.[2][3][4]
Q2: What are the main factors that can cause this compound to degrade?
The primary factors causing degradation are exposure to light, oxygen, and basic pH conditions. This compound is extremely sensitive to light, particularly UV radiation, which can lead to its breakdown and the generation of reactive oxygen species (ROS).[5][6][7] It is also a photolytic breakdown product of folic acid.[2][4] The compound is not stable in basic solutions.[5] In the presence of oxygen, especially under UV irradiation, it can oxidize to pterin-6-carboxylic acid.[8]
Q3: How do I dissolve this compound? What are the recommended solvents?
This compound is a crystalline solid with limited solubility in aqueous solutions but is soluble in several organic solvents.[2][3][9]
-
Organic Solvents: For stock solutions, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are effective solvents. It is recommended to purge the solvent with an inert gas before dissolving the compound.[2][3]
-
Aqueous Buffers: The solubility in PBS (pH 7.2) is low, approximately 0.15 mg/ml.[2][3] It is only slightly soluble in water.[5] To prepare concentrated aqueous solutions, a minimal amount of concentrated ammonium hydroxide can be added to aid dissolution, but caution is advised as this compound is unstable in basic solutions.[5]
Q4: Can I store solutions of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[2][3] For experiments, it is best practice to prepare fresh aqueous solutions from a stock solution in an organic solvent immediately before use.
Q5: What safety precautions should I take when handling this compound?
This compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes.[3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling, especially of the solid form, should be done in a well-ventilated area or a chemical fume hood.
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Conditions | Reported Stability |
| Crystalline Solid | -20°C | Protect from light, store under inert gas (Nitrogen)[1][5] | ≥ 2-4 years[2][3][4] |
| Aqueous Solution | N/A | Prepare fresh before use | ≤ 1 day[2][3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/ml[2][3] |
| Dimethyl sulfoxide (DMSO) | 33 mg/ml[2] |
| Ethanol | 1.6 mg/ml[2][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.15 mg/ml[2][3] |
| Water | Slightly soluble[5][9] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a high-concentration stock solution in an organic solvent and a subsequent aqueous working solution for use in biological experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Inert gas (Nitrogen or Argon)
-
Amber or foil-wrapped microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Equilibration: Remove the vial of solid this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Inert Atmosphere: If possible, perform the weighing and initial dissolution steps in a glove box under an inert atmosphere.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Stock Solution Preparation (in DMSO): a. Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve the desired stock concentration (e.g., up to 33 mg/ml). b. Vortex briefly until the solid is completely dissolved. The solution should be clear. c. Store the DMSO stock solution in small aliquots in amber vials at -20°C.
-
Working Solution Preparation (in PBS): a. Immediately before the experiment, thaw an aliquot of the DMSO stock solution. b. Perform a serial dilution of the stock solution into sterile PBS (pH 7.2) to achieve the final desired experimental concentration. c. Ensure the final concentration of DMSO in the experimental medium is insignificant, as it may have physiological effects.[2][3] d. Mix thoroughly by gentle pipetting or vortexing. e. Use the freshly prepared aqueous working solution immediately and do not store it for later use.[2][3]
Visualized Workflows
References
- 1. chemscene.com [chemscene.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. schircks.ch [schircks.ch]
- 6. Folic acid and its photoproducts, this compound and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties and reactivity of the folic acid and folate photoproduct this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CAS 712-30-1: this compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Formylpterin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 6-formylpterin (6-FP) and its derivatives. The primary focus is on the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis, key mechanisms underlying their potential therapeutic applications.
Introduction
This compound, a photolytic breakdown product of folic acid, is a pterin derivative known for its diverse biological effects.[1] A significant aspect of its activity is the ability to generate ROS, which can lead to various cellular responses, including apoptosis.[2][3] This property has spurred interest in synthesizing 6-FP derivatives with modified biological activities. Modifications at the 1, 2, and 3-positions of the pterin ring have been explored to enhance solubility and modulate ROS-generating capabilities. Notably, derivatives with substitutions at the 3-position have been shown to produce ROS even in the absence of light, a distinct advantage over the parent compound which typically requires photoactivation.[4][5]
Comparative Biological Activity
The primary mechanism of action for this compound and its derivatives is the catalysis of electron transfer from NAD(P)H to molecular oxygen, resulting in the formation of superoxide anions and hydrogen peroxide.[2] This ROS production is a key driver of their pro-apoptotic effects in various cell lines.[2]
While extensive quantitative comparative data is still emerging, available studies indicate that structural modifications significantly influence the biological activity of 6-FP.
| Compound/Derivative | Modification(s) | Key Biological Activities | Notes |
| This compound (Parent Compound) | - | Generates ROS (superoxide, hydrogen peroxide) upon photoexcitation (UVA).[4][5] Induces apoptosis in cell lines such as HL-60.[2] | Poor solubility in water at neutral pH.[5][6] |
| 3-Substituted Derivatives (e.g., 2-(N,N-dimethylaminomethyleneamino)-6-formyl-3-pivaloylpteridin-4-one) | Acyl groups at the 3-position. | Generate ROS in the presence of NADH, even in the dark.[4] | This modification overcomes the light-dependency of the parent compound. |
| 1-Substituted Nucleoside Analogs (e.g., 1-(β-D-ribofuranosyl)-2-(N,N-diethylaminomethyleneamino)-6-formylpteridin-4-one) | Glycosylation at the 1-position. | Capable of generating ROS.[7] | The ribose moiety allows for further derivatization.[7] |
| 2,3-Disubstituted Derivatives (e.g., 2-(N,N-dimethylaminomethyleneamino)-6-formyl-3-pivaloylpteridine-4-one) | Modifications at both 2 and 3-positions. | Increased solubility in water and organic solvents.[5][6] ROS generation is similar to the parent compound and is enhanced by UV-A irradiation.[5][6] | Improved solubility is a significant advantage for experimental and potential therapeutic use.[5][6] |
Experimental Protocols
Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted for the analysis of ROS production in suspension cell lines (e.g., HL-60, Jurkat) treated with this compound or its derivatives.
Materials:
-
This compound and its derivatives
-
DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)
-
Cell culture medium (phenol red-free)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Treatment: Treat the cells with the desired concentrations of this compound or its derivatives for the specified duration. Include an untreated control.
-
Staining:
-
Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a pre-warmed, serum-free and phenol red-free medium containing 10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the fluorescence intensity immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed for the quantification of apoptotic cells (e.g., Jurkat) following treatment with this compound compounds.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating Jurkat cells with this compound or its derivatives for the desired time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
-
Washing:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting compensation and quadrants.
-
Visualizations
Caption: ROS-mediated apoptosis pathway of this compound derivatives.
Caption: Workflow for assessing this compound derivative activity.
References
- 1. abpbio.com [abpbio.com]
- 2. This compound, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel this compound derivatives: chemical synthesis and O2 to ROS conversion activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel this compound derivatives: chemical synthesis and O2 to ROS conversion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound nucleoside analogs and their ROS generation activities in the presence of NADH in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
